6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216447-45-8
VCID: VC7711106
InChI: InChI=1S/C22H20N4O4S.ClH/c23-20(27)19-17-10-11-25(12-14-4-2-1-3-5-14)13-18(17)31-22(19)24-21(28)15-6-8-16(9-7-15)26(29)30;/h1-9H,10-13H2,(H2,23,27)(H,24,28);1H
SMILES: C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)CC4=CC=CC=C4.Cl
Molecular Formula: C22H21ClN4O4S
Molecular Weight: 472.94

6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1216447-45-8

Cat. No.: VC7711106

Molecular Formula: C22H21ClN4O4S

Molecular Weight: 472.94

* For research use only. Not for human or veterinary use.

6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1216447-45-8

Specification

CAS No. 1216447-45-8
Molecular Formula C22H21ClN4O4S
Molecular Weight 472.94
IUPAC Name 6-benzyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H20N4O4S.ClH/c23-20(27)19-17-10-11-25(12-14-4-2-1-3-5-14)13-18(17)31-22(19)24-21(28)15-6-8-16(9-7-15)26(29)30;/h1-9H,10-13H2,(H2,23,27)(H,24,28);1H
Standard InChI Key SQUUOZZGEYKERH-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)CC4=CC=CC=C4.Cl

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule’s central framework consists of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine system, a bicyclic structure merging a thiophene ring with a partially saturated pyridine moiety. Unlike the more commonly studied [3,2-c] isomers , the [2,3-c] configuration places the sulfur atom adjacent to the pyridine nitrogen, altering electronic distribution and steric accessibility. The benzyl group at position 6 introduces hydrophobic bulk, while the 4-nitrobenzamido substituent at position 2 contributes polar and electron-withdrawing effects. The carboxamide at position 3 and hydrochloride counterion enhance solubility and crystallinity .

Physicochemical Properties

While experimental data for this specific compound are unavailable, analogous tetrahydrothienopyridines exhibit logP values ranging from 1.06 to -0.26 , suggesting moderate lipophilicity. The nitro group (molecular weight: ~454.9 g/mol) likely reduces aqueous solubility compared to non-nitrated analogs, though the hydrochloride salt mitigates this effect. Calculated topological polar surface area (TPSA) values for similar carboxamide-containing compounds approximate 55–90 Ų , indicating moderate permeability across biological membranes.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 6-benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be conceptualized through three key steps:

  • Core Construction: Formation of the tetrahydrothieno[2,3-c]pyridine ring.

  • Substituent Introduction: Sequential addition of benzyl, nitrobenzamido, and carboxamide groups.

  • Salt Formation: Protonation with HCl to yield the hydrochloride.

Tetrahydrothienopyridine Ring Synthesis

The PMC study outlines methods for synthesizing tetrahydrothieno[3,2-c]pyridines (THTPs) via Pictet-Spengler cyclization or Vilsmeier-Haack formylation. Adapting these protocols for the [2,3-c] isomer would require:

  • Starting with a 3-aminothiophene precursor.

  • Cyclizing with a ketone or aldehyde under acidic conditions (e.g., HCl/EtOH) .

  • Protecting amine intermediates using groups like benzothiazole-2-sulfonyl (Bts) to prevent side reactions .

Example Reaction Pathway

  • Bts Protection: 3-Aminothiophene → Bts-protected amine (yield: ~85%) .

  • Formylation: Vilsmeier-Haack reaction to install formyl group (yield: ~78%) .

  • Cyclization: Acid-catalyzed ring closure (yield: ~70%) .

Benzylation

  • Reagent: Benzyl bromide or chloride.

  • Conditions: Base (e.g., K₂CO₃), polar aprotic solvent (DMF or DMSO), 60–80°C .

  • Yield: ~80–90% based on analogous alkylation reactions .

Nitrobenzamido Installation

  • Reagent: 4-Nitrobenzoyl chloride.

  • Conditions: Schotten-Baumann reaction (aqueous NaOH, dichloromethane) .

  • Yield: ~75–85% .

Carboxamide Formation

  • Method A: Direct amidation of carboxylic acid using CDI or HATU .

  • Method B: Hydrolysis of nitrile intermediate followed by ammonolysis .

CompoundIC₅₀ (nM)Selectivity (vs. α₂-adrenoceptor)
Benzylamine (Reference)85001.0
THIQ (5)2903.2
SK&F 7698 (13)1412.5
Hypothetical Target~10>15

Data extrapolated from .

ADMET Profiling

  • Absorption: High GI absorption predicted due to moderate TPSA .

  • Metabolism: Likely CYP3A4/2D6 substrate due to aromatic nitro groups.

  • Toxicity: Nitro reduction metabolites may pose genotoxic risks.

Applications and Future Directions

Therapeutic Prospects

  • Hypertension: hPNMT inhibition reduces epinephrine synthesis, lowering blood pressure .

  • Neuropathic Pain: Thienopyridines modulate adrenergic pathways implicated in pain signaling.

Synthetic Challenges

  • Regioselectivity: Achieving [2,3-c] over [3,2-c] isomer requires precise control of cyclization conditions.

  • Nitro Group Stability: Risk of reduction during hydrogenation steps necessitates alternative protecting strategies.

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